molecular formula C11H13NOSe B14608663 1-Methyl-3-(phenylselanyl)pyrrolidin-2-one CAS No. 59953-52-5

1-Methyl-3-(phenylselanyl)pyrrolidin-2-one

Cat. No.: B14608663
CAS No.: 59953-52-5
M. Wt: 254.20 g/mol
InChI Key: NJACVNUKSYHMOP-UHFFFAOYSA-N
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Description

1-Methyl-3-(phenylselanyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a phenylselanyl group attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.

Preparation Methods

The synthesis of 1-Methyl-3-(phenylselanyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Methyl-3-(phenylselanyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond in the pyrrolidinone ring.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or amines under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(phenylselanyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(phenylselanyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The phenylselanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate oxidative stress and apoptosis in cells.

Comparison with Similar Compounds

1-Methyl-3-(phenylselanyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-Methyl-2-pyrrolidinone: Lacks the phenylselanyl group and has different chemical reactivity and biological activity.

    3-Phenylselanyl-2-pyrrolidinone: Similar structure but with the phenylselanyl group attached to a different position on the pyrrolidinone ring.

    N-Methyl-2-pyrrolidone: A commonly used solvent with different applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

59953-52-5

Molecular Formula

C11H13NOSe

Molecular Weight

254.20 g/mol

IUPAC Name

1-methyl-3-phenylselanylpyrrolidin-2-one

InChI

InChI=1S/C11H13NOSe/c1-12-8-7-10(11(12)13)14-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

NJACVNUKSYHMOP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)[Se]C2=CC=CC=C2

Origin of Product

United States

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